2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile
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Overview
Description
2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a chromenone structure, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with chromenone intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The purification process generally includes recrystallization and chromatography techniques to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Known for its antimicrobial properties.
Chromenone derivatives: Widely studied for their anti-inflammatory and anticancer activities.
Furan derivatives: Explored for their diverse biological activities.
Properties
IUPAC Name |
2-[2-(furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10-4-5-12-11(9-10)14(18)16(20-8-6-17)15(21-12)13-3-2-7-19-13/h2-5,7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNKNLWYXVMUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)OCC#N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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